

Application Notes and Protocols: Synthesis of 1-Acetylcyclohexene from 1-Ethynylcyclohexanol

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Compound of Interest

Compound Name: 1-Acetylcyclohexene

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Abstract

This document provides detailed application notes and protocols for the synthesis of **1-acetylcyclohexene** from 1-ethynylcyclohexanol. The synthesis is primarily achieved through the Meyer-Schuster or Rupe rearrangement of the tertiary propargyl alcohol, 1-ethynylcyclohexanol.^[1] Various catalytic systems and reaction conditions are presented, including classical acid catalysis and modern methods employing near-critical water. This guide offers a comprehensive resource for chemists in research and development, providing established methodologies, quantitative data for comparison, and visual aids to understand the experimental workflow and reaction mechanism.

Introduction

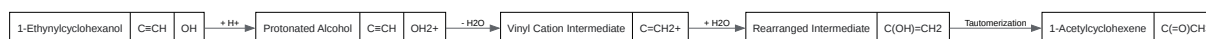
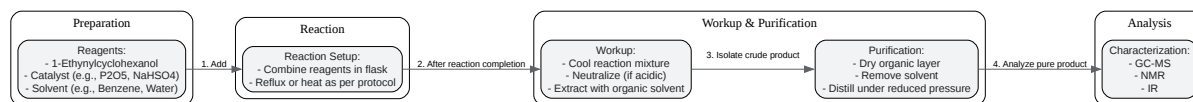
1-Acetylcyclohexene is a valuable α,β -unsaturated ketone intermediate in organic synthesis. Its preparation from the readily available 1-ethynylcyclohexanol is a classic example of the acid-catalyzed rearrangement of tertiary acetylenic alcohols.^[1] This transformation, known as the Meyer-Schuster or Rupe rearrangement, involves the conversion of a propargyl alcohol into an α,β -unsaturated carbonyl compound.^{[1][2]} The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. This document outlines several effective protocols for this synthesis.

Reaction Mechanism and Experimental Workflow

The synthesis of **1-acetylcyclohexene** from 1-ethynylcyclohexanol proceeds via an acid-catalyzed rearrangement. The reaction can follow two competing pathways: the Meyer-Schuster rearrangement, which would lead to an α,β -unsaturated aldehyde, and the Rupe rearrangement, which yields an α,β -unsaturated ketone. In the case of tertiary alcohols like 1-ethynylcyclohexanol, the Rupe rearrangement is favored, producing the desired **1-acetylcyclohexene**.^[1]

The general mechanism involves the protonation of the hydroxyl group, followed by the elimination of water to form a vinyl cation. A subsequent 1,3-shift of the hydroxyl group and tautomerization leads to the final α,β -unsaturated ketone.^[1]

Below are diagrams illustrating the experimental workflow and the proposed reaction mechanism.



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References

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- 2. The Meyer–Schuster rearrangement for the synthesis of α,β -unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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